Norpinane-3,3-dicarboxylic acid
Overview
Description
Norpinane-3,3-dicarboxylic acid is a bicyclic organic compound with the molecular formula C9H12O4. It is also known by its IUPAC name, bicyclo[3.1.1]heptane-3,3-dicarboxylic acid. This compound is characterized by its unique structure, which includes two carboxylic acid groups attached to a norpinane skeleton. It is a white solid at room temperature and is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norpinane-3,3-dicarboxylic acid can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Norpinane-3,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Norpinane-3,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of norpinane-3,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Norbornene-2,3-dicarboxylic acid: Similar in structure but differs in the position of the carboxylic acid groups.
Cyclohexane-1,2-dicarboxylic acid: Another dicarboxylic acid with a different ring structure.
Phthalic acid: A benzene derivative with two carboxylic acid groups.
Uniqueness: Norpinane-3,3-dicarboxylic acid is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. Its rigidity and specific functional groups make it a versatile compound in various chemical reactions and applications .
Biological Activity
Norpinane-3,3-dicarboxylic acid (NDCA) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of NDCA, focusing on its anticancer properties, antioxidant capabilities, and other pharmacological effects, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure with two carboxylic acid functional groups. This structural feature is significant as it influences the compound's interactions with biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of NDCA and its derivatives. Notably, compounds containing the dicarboxylic acid moiety have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
A study demonstrated that derivatives of 2,2'-bipyridine-3,3'-dicarboxylic acid exhibited substantial cytotoxicity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cells. The cytotoxic effects were significantly higher than those observed with the standard chemotherapeutic agent cisplatin .
Table 1: Cytotoxic Activity of NDCA Derivatives
Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
---|---|---|---|
[Au(Bipydc)(DEDTC)]Cl2 | MCF-7 | 0.25 | 25-fold higher |
[Au(Bipydc)(S2CNR2)]Cl2 | HeLa | 0.15 | 20-fold higher |
[RuCl2(H2L1)(S-DMSO)2] | SKOV3 | 0.30 | 15-fold higher |
Antioxidant Activity
The antioxidant potential of NDCA has also been a subject of research. Compounds derived from NDCA have been tested for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Findings on Radical Scavenging
Research indicated that NDCA derivatives exhibited significant radical scavenging activity against various radicals such as DPPH, hydroxyl radicals, and superoxide anions. This activity was found to be comparable to established antioxidants like vitamin C and butylated hydroxytoluene (BHT) .
Table 2: Antioxidant Activity of NDCA Derivatives
Compound | DPPH Scavenging (%) | Hydroxyl Scavenging (%) | Superoxide Scavenging (%) |
---|---|---|---|
[RuCl2(H2L1)(S-DMSO)2] | 85 | 78 | 90 |
[Au(Bipydc)(DEDTC)]Cl2 | 80 | 75 | 88 |
The mechanisms underlying the biological activities of NDCA involve multiple pathways:
- Cytotoxicity : Induction of apoptosis in cancer cells has been observed, with studies indicating that NDCA derivatives activate caspase pathways leading to programmed cell death .
- Antioxidant Mechanism : The ability of NDCA to donate electrons allows it to neutralize free radicals effectively, thereby reducing oxidative stress .
Properties
IUPAC Name |
bicyclo[3.1.1]heptane-3,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-7(11)9(8(12)13)3-5-1-6(2-5)4-9/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXQMCXOIGSTNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1CC(C2)(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60789425 | |
Record name | Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60789425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5164-32-9 | |
Record name | Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60789425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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